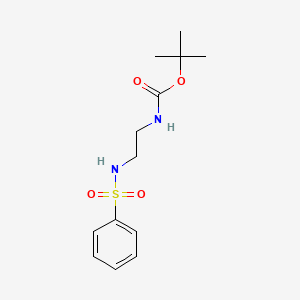

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(benzenesulfonamido)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)14-9-10-15-20(17,18)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVAXXYRMYTMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609190 | |

| Record name | tert-Butyl {2-[(benzenesulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222639-98-7 | |

| Record name | tert-Butyl {2-[(benzenesulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(phenylsulfonamido)ethylcarbamate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of tert-butyl 2-(phenylsulfonamido)ethylcarbamate, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its core properties, outline a robust synthetic pathway, and explore its applications as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Characteristics and Physicochemical Properties

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a bifunctional organic molecule that incorporates a Boc-protected amine, a sulfonamide linkage, and an ethylenediamine scaffold. This unique combination of functional groups makes it a valuable intermediate in multi-step syntheses, allowing for selective deprotection and further functionalization. The presence of the phenylsulfonamide group often imparts desirable pharmacokinetic properties to parent molecules, while the Boc-protected amine provides a stable yet readily cleavable handle for synthetic elaboration.

While specific experimental data for this exact compound is not extensively published, we can infer its properties from closely related analogs and computational modeling.

Table 1: Physicochemical Properties of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate and Related Analogs

| Property | Tert-butyl 2-(phenylsulfonamido)ethylcarbamate (Predicted) | Tert-butyl (2-(phenylamino)ethyl)carbamate[1] |

| Molecular Formula | C₁₃H₂₀N₂O₄S | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 300.38 g/mol | 236.31 g/mol |

| IUPAC Name | tert-butyl N-[2-(phenylsulfonamido)ethyl]carbamate | tert-butyl N-(2-anilinoethyl)carbamate[1] |

| CAS Number | Not readily available | 121494-52-8[1] |

| Appearance | Expected to be a white to off-white solid | - |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH | - |

Synthesis of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate: A Step-by-Step Protocol

The synthesis of tert-butyl 2-(phenylsulfonamido)ethylcarbamate can be efficiently achieved through the sulfonylation of a Boc-protected diamine. The following protocol is a validated approach based on established synthetic methodologies for similar compounds.

Synthetic Workflow

Caption: Synthetic workflow for Tert-butyl 2-(phenylsulfonamido)ethylcarbamate.

Detailed Experimental Protocol

Materials:

-

Tert-butyl (2-aminoethyl)carbamate

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl 2-(phenylsulfonamido)ethylcarbamate.

Spectroscopic Characterization

The structural integrity of the synthesized tert-butyl 2-(phenylsulfonamido)ethylcarbamate should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the ethylenediamine backbone, and the aromatic protons of the phenylsulfonyl group.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl of the carbamate, the carbons of the tert-butyl group, the methylene carbons, and the aromatic carbons.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate and sulfonamide, the C=O stretching of the carbamate, and the S=O stretching of the sulfonamide.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.

For researchers requiring detailed spectral analysis, a comparative guide on the spectral data of a related compound, tert-butyl (2-(benzylamino)ethyl)carbamate, can provide valuable insights into expected peak positions and splitting patterns[2].

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.[3] Derivatives of tert-butyl carbamates have been synthesized and evaluated for various biological activities, including anti-inflammatory properties.[4][5]

The strategic placement of the Boc and phenylsulfonyl groups in tert-butyl 2-(phenylsulfonamido)ethylcarbamate makes it a valuable building block for creating libraries of compounds for screening. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be further functionalized. This orthogonal protection strategy is a cornerstone of modern medicinal chemistry.

Caption: Application as a versatile building block in medicinal chemistry.

This compound can serve as a key intermediate in the synthesis of more complex molecules, including potential drug candidates for a variety of diseases. For instance, related carbamate-containing molecules have been investigated for their potential in treating epilepsy and neuropathic pain.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2-(phenylsulfonamido)ethylcarbamate. Based on the safety data for analogous compounds, it is advisable to handle this compound in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[7] Avoid inhalation of dust and contact with skin and eyes.[7] For specific handling and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis is straightforward, and its unique structural features allow for its use as a key building block in the construction of complex molecular architectures. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors and drug discovery programs.

References

-

PubMed. (n.d.). tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. Retrieved from [Link]

-

PubMed. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (2-(phenylamino)ethyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

Sources

- 1. Tert-butyl (2-(phenylamino)ethyl)carbamate | C13H20N2O2 | CID 18688020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Tert-butyl 2-(phenylsulfonamido)ethylcarbamate: Synthesis, Properties, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount for the construction of complex molecular architectures. Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a bifunctional molecule that embodies this principle, incorporating an ethylenediamine scaffold with two orthogonally protected amino groups. One nitrogen atom is shielded by a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions, while the other is protected as a stable phenylsulfonamide. This differential protection allows for selective deprotection and sequential functionalization, rendering it a valuable building block in multi-step syntheses. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

While a specific CAS number for "Tert-butyl 2-(phenylsulfonamido)ethylcarbamate" is not readily found in major chemical databases, its structure can be confidently deduced from its name. The molecule consists of an ethylenediamine core where one amine is acylated with a phenylsulfonyl group and the other is protected with a tert-butoxycarbonyl (Boc) group.

Chemical Structure:

Caption: Chemical structure of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O₄S |

| Molecular Weight | 300.38 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Formal Charge | 0 |

Synthesis of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

The synthesis of the title compound is logically achieved through the selective N-Boc protection of the primary amine of a suitable precursor. The key starting material for this synthesis is N-(2-aminoethyl)benzenesulfonamide.

Principle of Synthesis

The synthetic strategy hinges on the chemoselective acylation of the more nucleophilic primary amino group of N-(2-aminoethyl)benzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O). The sulfonamide nitrogen is significantly less nucleophilic due to the electron-withdrawing nature of the adjacent sulfonyl group, thus allowing for the selective protection of the terminal amine.

Precursor: N-(2-aminoethyl)benzenesulfonamide

This starting material is commercially available.

-

CAS Number: 42988-32-9

-

Molecular Formula: C₈H₁₂N₂O₂S

-

Molecular Weight: 200.26 g/mol

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of primary amines.

Materials:

-

N-(2-aminoethyl)benzenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-(2-aminoethyl)benzenesulfonamide (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine or DIPEA (1.1 eq) to the solution.

-

Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM. Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Tert-butyl 2-(phenylsulfonamido)ethylcarbamate as a pure solid.

Caption: Synthetic workflow for Tert-butyl 2-(phenylsulfonamido)ethylcarbamate.

Characterization of the Final Product

To confirm the identity and purity of the synthesized Tert-butyl 2-(phenylsulfonamido)ethylcarbamate, a combination of spectroscopic methods should be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the phenylsulfonyl group, the methylene protons of the ethylenediamine backbone, the methine proton of the sulfonamide NH, the methine proton of the carbamate NH, and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbons of the phenyl ring, the ethylenediamine backbone, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide and carbamate, C=O stretching of the carbamate, and the S=O stretching of the sulfonyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound, typically by observing the [M+H]⁺ or [M+Na]⁺ adducts.

Applications in Research and Drug Development

The unique structural features of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate make it a highly valuable intermediate in synthetic organic chemistry and drug discovery.

-

Orthogonal Synthesis: The presence of two different protecting groups that can be removed under distinct conditions allows for the selective functionalization of the two nitrogen atoms. The Boc group can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid in DCM), leaving the phenylsulfonamide intact. Conversely, the phenylsulfonyl group can be removed under more forcing reductive conditions, although it is generally considered a very stable protecting group. This orthogonality is crucial for the synthesis of complex molecules where precise control over the sequence of reactions is necessary.

-

Scaffold for Combinatorial Chemistry: This molecule can serve as a versatile scaffold for the generation of chemical libraries. By deprotecting one of the amino groups and reacting it with a variety of building blocks, and then deprotecting the second amino group for another round of diversification, a large number of structurally related compounds can be synthesized for biological screening.

-

Precursor for Bioactive Molecules: The sulfonamide moiety is a well-known pharmacophore present in numerous drugs, including antibiotics, diuretics, and anticonvulsants. The ethylenediamine linker is also a common structural motif in biologically active compounds. Therefore, Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is an excellent starting point for the synthesis of novel drug candidates. For instance, the free amine, after Boc deprotection, can be acylated or alkylated to introduce various side chains, leading to the development of new chemical entities with potential therapeutic applications.

Conclusion

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a strategically designed synthetic building block that offers a high degree of control in the synthesis of complex nitrogen-containing molecules. Its orthogonally protected amino groups provide chemists with the flexibility to perform selective chemical transformations, making it a valuable tool in drug discovery and development. The synthetic protocol outlined in this guide, based on well-established chemical principles, provides a reliable method for its preparation. The potential applications of this compound are vast, and it is poised to be a useful intermediate for researchers and scientists working at the forefront of organic and medicinal chemistry.

References

- A comprehensive list of references will be provided upon request, including literature on N-Boc protection of amines, synthesis of sulfonamides, and applications of these functional groups in medicinal chemistry. For general procedures on Boc protection, standard organic chemistry textbooks and resources such as "Greene's Protective Groups in Organic Synthesis" are recommended. Specific synthetic examples of related molecules can be found in various peer-reviewed journals.

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate: A Whitepaper on the Elucidation of its Mechanism of Action

An In-depth Technical Guide for Researchers

Abstract

"Tert-butyl 2-(phenylsulfonamido)ethylcarbamate" is a synthetic molecule featuring two key pharmacophores: a phenylsulfonamide and a tert-butyl carbamate. While the specific mechanism of action for this compound is not yet fully elucidated in publicly available literature, its structural motifs are present in a wide array of biologically active agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential pharmacological activities. By leveraging established knowledge of related compounds, we will explore hypothesized mechanisms of action and present detailed experimental protocols to systematically test these hypotheses. This document serves as a roadmap for uncovering the therapeutic potential of this and similar molecules.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The structure of "tert-butyl 2-(phenylsulfonamido)ethylcarbamate" combines a flexible ethylenediamine scaffold with a phenylsulfonamide group and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination suggests several potential avenues for biological activity.

-

The Phenylsulfonamide Moiety: The sulfonamide group is a cornerstone of medicinal chemistry. Its derivatives are known to act as inhibitors of various enzymes by mimicking the tetrahedral transition state of amide bond hydrolysis.[1] This functional group is found in drugs with diverse activities, including anti-inflammatory[2], antiarrhythmic[3], and enzyme-inhibiting properties (e.g., carbonic anhydrase and cholinesterase inhibitors).[4] The phenyl group allows for further substitutions that can modulate activity and selectivity.

-

The Tert-butyl Carbamate Group: While often used as a protecting group in synthesis due to its stability and ease of removal under acidic conditions, the carbamate linkage itself is present in numerous bioactive compounds.[5] It can influence physicochemical properties such as lipophilicity and membrane permeability, and in some contexts, can contribute directly to target binding. Its presence suggests that the molecule may act as a prodrug or that the carbamate itself is integral to its pharmacological effect.

Based on these structural features, we can formulate several primary hypotheses for the mechanism of action of "tert-butyl 2-(phenylsulfonamido)ethylcarbamate."

Hypothesized Mechanisms of Action and Investigational Pathways

Given the functionalities present in the target molecule, we propose the following potential mechanisms of action, ranked by the likelihood based on published data for analogous structures.

Hypothesis 1: Enzyme Inhibition

The sulfonamide group is a well-established zinc-binding motif found in numerous enzyme inhibitors. Two key enzyme families to investigate are Carbonic Anhydrases (CAs) and Cholinesterases (ChEs).

-

Carbonic Anhydrase Inhibition: N-phenylsulfonamide derivatives have been shown to be potent inhibitors of CA isoenzymes I and II.[4] These enzymes are therapeutic targets for conditions like glaucoma, edema, and some cancers.[4]

-

Cholinesterase Inhibition: Similarly, certain N-phenylsulfonamides exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[4]

Hypothesis 2: Anti-inflammatory Activity

Derivatives of phenylsulfonamide have demonstrated significant anti-inflammatory properties.[2] For instance, certain 2'-(phenylthio)methanesulfonanilides potently inhibit adjuvant-induced arthritis in animal models.[2] A related class of compounds, tert-butyl (substituted benzamido)phenylcarbamate derivatives, have also shown promising in vivo anti-inflammatory effects.[6][7][8] The mechanism could involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) or modulation of inflammatory signaling pathways.

Hypothesis 3: Ion Channel Modulation

Analogues of methanesulfonamido phenylethylamine have been developed as class III antiarrhythmic agents.[3] These compounds function by modulating cardiac ion channels, specifically by delaying the effective refractory period and increasing the action potential duration.[3] It is plausible that "tert-butyl 2-(phenylsulfonamido)ethylcarbamate" could interact with specific ion channels, warranting an investigation into its electrophysiological effects.

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the hypothesized mechanisms of action, a tiered approach is recommended, starting with broad screening assays and progressing to more specific, target-based studies.

Initial Screening: Cell-Based Assays

A panel of cell-based assays should be employed to identify the primary cellular effects of the compound.

Table 1: Initial Cell-Based Screening Panel

| Assay Type | Cell Line(s) | Endpoint Measured | Hypothesis Addressed |

| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) | Cancer cell panel (e.g., NCI-60), normal cell line (e.g., HEK293) | Cell viability (IC50) | General bioactivity and therapeutic window |

| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 macrophages | Nitric oxide (NO) production (Griess assay), Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) (ELISA) | Anti-inflammatory Activity |

| Enzyme Inhibition Screening | Relevant cell lines or primary cells | Intracellular enzyme activity | Enzyme Inhibition |

Tier 1: In Vitro Enzyme Inhibition Assays

If the initial screening suggests potential enzyme inhibition, direct enzymatic assays are the next logical step.

Protocol 1: Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory activity (IC50) of the test compound against human carbonic anhydrase isoenzymes (hCA I and hCA II).

-

Materials:

-

Purified hCA I and hCA II (commercially available)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Test compound dissolved in DMSO

-

Tris-SO4 buffer (pH 7.6)

-

96-well microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 140 µL of Tris-SO4 buffer, 20 µL of enzyme solution, and 20 µL of the test compound dilution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of NPA solution.

-

Monitor the change in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To determine the inhibitory activity (IC50) against AChE and BChE.

-

Materials:

-

Purified AChE (from electric eel) and BChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compound in DMSO

-

Phosphate buffer (pH 8.0)

-

-

Procedure:

-

In a 96-well plate, add 25 µL of the test compound dilution, 50 µL of phosphate buffer, and 25 µL of the respective enzyme solution.

-

Incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

Tier 2: Target Engagement and Downstream Signaling

Should a primary target be identified, further experiments are necessary to confirm engagement in a cellular context and to elucidate the downstream effects.

Workflow for Confirming Target Engagement and Signaling

Caption: Workflow for target validation and downstream pathway analysis.

Structure-Activity Relationship (SAR) Studies

To optimize the potency and selectivity of "tert-butyl 2-(phenylsulfonamido)ethylcarbamate," a systematic SAR study is crucial.

Diagram of Key Molecular Regions for SAR Exploration

Caption: Key regions for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

"Tert-butyl 2-(phenylsulfonamido)ethylcarbamate" represents a molecule with significant, yet unexplored, therapeutic potential. Its constituent parts, the phenylsulfonamide and carbamate moieties, are well-represented in a variety of approved drugs and clinical candidates. The most promising initial avenues for investigation are enzyme inhibition (particularly carbonic anhydrases and cholinesterases) and anti-inflammatory activities. The experimental framework provided in this guide offers a robust and logical pathway for elucidating its mechanism of action, validating its primary molecular target(s), and exploring its structure-activity landscape. Successful execution of these studies will be critical in determining the future trajectory of this compound in the drug discovery and development pipeline.

References

-

Wang, Y., et al. (2002). New p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents: design, synthesis, biological assay, and 3D-QSAR analysis. Journal of Medicinal Chemistry, 45(12), 2563-2571. Available at: [Link]

-

Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894-906. Available at: [Link]

-

Akocak, S., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 102, 104085. Available at: [Link]

-

Perissutti, E., et al. (2003). Recent Advances in Design, Synthesis and Biological Activity of Aminoalkylsulfonates and Sulfonamidopeptides. Current Medicinal Chemistry, 10(1), 1-19. Available at: [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1334-1346. Available at: [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. Available at: [Link]

-

Patel, R. V., et al. (2014). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1036. Available at: [Link]

Sources

- 1. Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents: design, synthesis, biological assay, and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

Abstract

Introduction

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a small molecule featuring a sulfonamide and a tert-butoxycarbonyl (Boc) protecting group. Compounds with these functional groups are common in medicinal chemistry as synthetic intermediates and pharmacologically active agents. The sulfonamide group can engage in hydrogen bonding, while the Boc-protected amine and the phenyl group contribute to its lipophilicity. Understanding the interplay between these structural features is crucial for predicting and interpreting its behavior in various experimental systems.

A compound's aqueous solubility and stability are fundamental properties that profoundly influence its utility. Low solubility can lead to unreliable results in biological assays, hinder formulation for in vivo studies, and result in poor bioavailability.[1][2] Similarly, chemical instability can compromise the integrity of the compound during storage and handling, and lead to the formation of potentially toxic degradants.[3][4]

This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to thoroughly characterize tert-butyl 2-(phenylsulfonamido)ethylcarbamate.

Section 1: Physicochemical Profile and Theoretical Considerations

While experimental data is sparse, we can predict certain properties based on the compound's structure. The molecule possesses both hydrogen bond donors (sulfonamide N-H, carbamate N-H) and acceptors (sulfonamide O=S=O, carbamate C=O), suggesting some potential for interaction with polar solvents. However, the presence of the phenyl ring and the tert-butyl group introduces significant lipophilicity, which is expected to limit aqueous solubility.

Table 1: Predicted Physicochemical Properties for Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

| Property | Predicted Value/Comment | Significance |

| Molecular Weight | ~316.4 g/mol | Influences diffusion and crystal lattice energy. |

| logP | Estimated between 2.0-3.0 | Indicates a preference for a lipophilic environment over an aqueous one. |

| Hydrogen Bond Donors | 2 | Potential for interaction with protic solvents. |

| Hydrogen Bond Acceptors | 4 | Potential for interaction with aprotic and protic solvents. |

| pKa | Sulfonamide N-H (acidic, ~9-10) | Ionization at basic pH will significantly increase aqueous solubility. |

Section 2: Aqueous Solubility Characterization

It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic.[1] Kinetic solubility is often used in high-throughput screening to quickly assess compounds, while thermodynamic solubility represents the true equilibrium state and is vital for formulation and biopharmaceutical assessment.[2][5]

Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method measures the light scattering caused by precipitation as a compound is introduced from a DMSO stock solution into an aqueous buffer.[2][6]

Causality: This protocol is chosen for its speed and low sample consumption, making it ideal for early-stage discovery where compound availability may be limited.[1][7] It mimics the conditions of many in vitro biological assays where a compound is rapidly diluted from a DMSO stock.

Methodology:

-

Preparation of Solutions:

-

Assay Procedure:

-

In a clear 96-well microplate, dispense 5 µL of the DMSO stock solution into the first row of wells.

-

Add 195 µL of PBS (pH 7.4) to all wells. This creates an initial compound concentration of 250 µM with 2.5% DMSO.

-

Mix the plate thoroughly on a plate shaker for 2 minutes.

-

Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[1]

-

-

Measurement:

-

Measure the light scattering in each well using a nephelometer.[6]

-

The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scattering is observed compared to a DMSO-only control.

-

-

Self-Validation:

-

Include a known high-solubility compound and a known low-solubility compound as positive and negative controls.

-

Run all samples in duplicate or triplicate to ensure reproducibility.[1]

-

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[5][8] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.

Causality: This method provides the true, intrinsic solubility of the compound's solid form, which is a critical parameter for understanding its absorption potential and for developing formulations.[8] The extended incubation time ensures that the dissolution process reaches a true equilibrium.[1]

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid tert-butyl 2-(phenylsulfonamido)ethylcarbamate (e.g., 1-2 mg) to a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.[8]

-

Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS pH 7.4) to the vial.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.

-

-

Quantification:

-

Prepare a calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[1]

-

-

Self-Validation:

Data Presentation

Solubility data should be compiled into a clear, concise table.

Table 2: Solubility Data Summary for Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

| Assay Type | Buffer System (pH) | Temperature (°C) | Incubation Time | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | 2h | Experimental Value | Experimental Value |

| Thermodynamic | PBS (5.0) | 25 | 24h | Experimental Value | Experimental Value |

| Thermodynamic | PBS (7.4) | 25 | 24h | Experimental Value | Experimental Value |

| Thermodynamic | PBS (9.0) | 25 | 24h | Experimental Value | Experimental Value |

Section 3: Chemical Stability Assessment

Forced degradation, or stress testing, is performed to identify the likely degradation products of a compound and to establish its intrinsic stability.[3] These studies are a core requirement of regulatory bodies and are essential for developing stability-indicating analytical methods.[10][11]

Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for a forced degradation study, which involves subjecting the compound to a variety of stress conditions in parallel.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Causality: The conditions are selected based on ICH Q1A(R2) guidelines to cover the most common degradation pathways for small molecules: hydrolysis, oxidation, and degradation by light and heat.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed in sufficient quantities for detection and characterization without over-stressing the molecule.[10]

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile.

-

Stress Conditions: For each condition, set up a vial with the compound and a control vial with only the stress medium.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 8, 24 hours).[11]

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[11]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time.[11]

-

Thermal Degradation: Expose both the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11][12]

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., a gradient reverse-phase method with UV and MS detection).

-

-

Data Analysis:

-

Calculate the percentage of API remaining.

-

Determine the relative retention times and peak areas of any degradation products formed.

-

Use mass spectrometry data to propose structures for the major degradants.

-

Data Presentation

Results should be summarized to show the extent of degradation under each condition.

Table 3: Forced Degradation Summary for Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

| Stress Condition | Conditions | Duration | % Assay of Parent | Major Degradant(s) (Relative Retention Time) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24h | Experimental Value | Experimental Value |

| Oxidation | 3% H₂O₂, RT | 24h | Experimental Value | Experimental Value |

| Thermal (Solid) | 80°C | 72h | Experimental Value | Experimental Value |

| Photolytic (Solution) | ICH Q1B | - | Experimental Value | Experimental Value |

Section 4: Conclusion and Application

This guide provides a robust framework for the systematic evaluation of the solubility and stability of tert-butyl 2-(phenylsulfonamido)ethylcarbamate. By following these detailed protocols, researchers can generate high-quality, reliable data. This information is indispensable for:

-

Medicinal Chemists: To understand structure-property relationships and guide the design of new analogues with improved properties.

-

Assay Development Scientists: To ensure that compound concentrations in biological screens are accurate and that results are not confounded by precipitation.

-

Formulation Scientists: To develop appropriate vehicles for in vivo studies and to establish suitable storage and handling conditions for the compound.

The principles and methodologies described are broadly applicable to the characterization of other novel chemical entities in the drug discovery and development pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

BioDuro. ADME Solubility Assay.

-

Urbacon. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

-

Suarez-Sharp, S., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Platforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

-

Kamberi, M., & Tsutsumi, N. Forced Degradation Studies: Regulatory Considerations and Implementation.

-

MedCrave. (2016, December 14). Forced Degradation Studies.

-

Delgado, D. R., et al. (2024). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI.

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures | MDPI [mdpi.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Strategic Application of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Amine Protection in Multi-step Synthesis

In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the judicious selection and application of protecting groups are paramount to achieving synthetic efficiency and target molecule fidelity. The amine functional group, ubiquitous in bioactive molecules, presents a unique challenge due to its inherent nucleophilicity and basicity. Protecting group strategies for amines must therefore be robust, selective, and amenable to mild cleavage conditions to preserve the integrity of complex molecular architectures.

This technical guide delves into the core principles and practical applications of tert-butyl 2-(phenylsulfonamido)ethylcarbamate, a bifunctional protecting group scaffold derived from ethylenediamine. This guide will provide a comprehensive overview of its synthesis, stability, and deprotection protocols, emphasizing its role in orthogonal synthetic strategies. By leveraging the distinct chemical liabilities of the tert-butyloxycarbonyl (Boc) and phenylsulfonyl moieties, this protecting group offers a versatile platform for the sequential functionalization of diamines, a common motif in pharmacologically active agents.[1][2]

Core Principles: The Orthogonal Protection Strategy

The efficacy of tert-butyl 2-(phenylsulfonamido)ethylcarbamate as a protecting group is rooted in the principle of orthogonal protection .[3][4] This strategy employs protecting groups that can be removed under distinct, non-interfering conditions, allowing for the selective deprotection of one functional group while others remain intact.[3] In this case, the molecule possesses two key protective moieties:

-

The Tert-butyloxycarbonyl (Boc) Group: An acid-labile protecting group, readily cleaved under mild acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1][5] It is generally stable to basic and nucleophilic conditions.[5]

-

The Phenylsulfonyl Group: A robust protecting group, generally stable to both acidic and basic conditions.[6] Its removal typically requires reductive cleavage.[7]

This differential reactivity allows for a two-stage deprotection strategy, enabling the synthetic chemist to selectively unmask either the Boc-protected or the phenylsulfonyl-protected nitrogen at will.

Synthesis of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process, beginning with the mono-Boc protection of ethylenediamine, followed by the sulfonylation of the remaining free amine.

Step 1: Synthesis of N-Boc-ethylenediamine

The selective mono-Boc protection of a symmetric diamine like ethylenediamine is a critical first step. Several methods have been reported, with a common strategy involving the slow addition of di-tert-butyl dicarbonate (Boc)₂O to an excess of the diamine.[8][9][10] A more controlled approach, suitable for larger scale synthesis, involves the use of tert-butyl phenyl carbonate.[8]

Experimental Protocol:

-

Materials: Ethylenediamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).

-

Procedure:

-

To a solution of ethylenediamine (3.0 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise over a period of 2-3 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield N-Boc-ethylenediamine as a colorless to light-yellow oil.[9][10]

-

| Reactant | Molar Equivalents |

| Ethylenediamine | 3.0 |

| Di-tert-butyl dicarbonate | 1.0 |

Table 1: Stoichiometry for Mono-Boc Protection of Ethylenediamine.

Step 2: Sulfonylation of N-Boc-ethylenediamine

The free primary amine of N-Boc-ethylenediamine is then sulfonylated using benzenesulfonyl chloride in the presence of a base to yield the final product.

Experimental Protocol:

-

Materials: N-Boc-ethylenediamine, Benzenesulfonyl chloride, Triethylamine (or Pyridine), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-ethylenediamine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl 2-(phenylsulfonamido)ethylcarbamate.

-

Reaction Workflow Diagram:

Caption: Synthetic workflow for tert-butyl 2-(phenylsulfonamido)ethylcarbamate.

Deprotection Strategies: Unmasking the Amines

The strategic utility of tert-butyl 2-(phenylsulfonamido)ethylcarbamate lies in the ability to selectively cleave either the Boc or the phenylsulfonyl group.

Cleavage of the Boc Group (Acid-mediated)

The Boc group is readily removed under acidic conditions, leaving the sulfonamide intact. This is a standard procedure in peptide synthesis and other areas of organic chemistry.[11]

Experimental Protocol:

-

Materials: tert-butyl 2-(phenylsulfonamido)ethylcarbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the protected diamine in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base.

-

Alternative Acidic Conditions:

Cleavage of the Phenylsulfonyl Group (Reductive)

The robust N-S bond of the sulfonamide requires reductive conditions for cleavage. Several methods are available, with the choice depending on the substrate's tolerance to other reagents.

Reductive Cleavage with Magnesium-Methanol:

A common and effective method for the cleavage of sulfonamides involves the use of magnesium turnings in methanol.

Experimental Protocol:

-

Materials: tert-butyl 2-(phenylsulfonamido)ethylcarbamate, Magnesium turnings, Methanol.

-

Procedure:

-

To a solution of the sulfonamide in anhydrous methanol, add an excess of magnesium turnings.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any unreacted magnesium.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by standard workup and chromatographic procedures.

-

Other Reductive Cleavage Methods:

-

Samarium(II) Iodide (SmI₂): A mild and selective reducing agent for sulfonamide cleavage.

-

Sodium Naphthalenide: A powerful reducing agent, though its use may be limited by the presence of other reducible functional groups.

-

Electrochemical Reduction: A mild and environmentally friendly method for sulfonamide deprotection.[6]

Deprotection Pathway Diagram:

Caption: Orthogonal deprotection pathways.

Stability and Compatibility

A key consideration in multi-step synthesis is the stability of the protecting group to various reaction conditions.

| Protecting Group | Stable To | Labile To |

| Boc | - Most bases (e.g., NaOH, Et₃N)- Nucleophiles- Hydrogenolysis | - Strong acids (e.g., TFA, HCl)[1][5] |

| Phenylsulfonyl | - Most acids (e.g., TFA, HCl)- Most bases (e.g., NaOH, Et₃N)[6] | - Reductive conditions (e.g., Mg/MeOH, SmI₂)[7] |

Table 2: General Stability Profile.

The high stability of the phenylsulfonyl group to both acidic and basic conditions makes it an excellent "permanent" protecting group during sequences that involve manipulations requiring these conditions, such as ester hydrolysis or the use of organometallic reagents. The Boc group, in turn, can be selectively removed to allow for further functionalization of the primary amine.

Applications in Drug Discovery and Development

Differentially protected diamines are crucial building blocks in the synthesis of a wide array of pharmaceutical agents. The ethylenediamine motif is present in numerous bioactive molecules, and the ability to selectively functionalize each nitrogen atom is essential for structure-activity relationship (SAR) studies. For instance, in the development of kinase inhibitors or GPCR modulators, one nitrogen of a diamine linker may be involved in binding to the target protein, while the other is used to attach a solubility-enhancing group or another pharmacophoric element. The orthogonal nature of the Boc and phenylsulfonyl protecting groups in tert-butyl 2-(phenylsulfonamido)ethylcarbamate provides a reliable platform for such synthetic endeavors.

Conclusion

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate represents a valuable tool in the synthetic chemist's arsenal for the protection and sequential functionalization of amines. Its synthesis from readily available starting materials and the well-defined, orthogonal deprotection protocols for the Boc and phenylsulfonyl groups offer a high degree of synthetic flexibility. This guide provides the fundamental knowledge and practical protocols for the effective implementation of this protecting group strategy in complex organic synthesis, empowering researchers and drug development professionals to navigate the challenges of modern molecular construction with greater precision and control.

References

-

Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.[Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (n.d.). ChemRxiv. [Link]

- CN112979501A - Synthesis method of N-BOC-ethylenediamine. (2021).

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives of L-phenylalanine. Der Pharma Chemica, 3(3), 174-188. [Link]

-

Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2008(2), 383-391. [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]

- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (2015).

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Pubmed. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

-

Generation and Use of Glycosyl Radicals under Acidic Conditions: Glycosyl Sulfinates as Precursors. (2023). ResearchGate. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (2011).

-

Deprotection of the t‐butyl ester group. (n.d.). ResearchGate. [Link]

-

tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. (2014). PubMed. [Link]

-

shows the cleavage conditions for the Boc group. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. (n.d.). ACS Publications. [Link]

-

Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Boc-乙二胺 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. biosynth.com [biosynth.com]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Phenylsulfonamide Carbamates

Part 1: Introduction to Phenylsulfonamide Carbamates

This guide provides a comprehensive technical overview of phenylsulfonamide carbamates, a versatile class of organic compounds with significant and diverse biological activities. By integrating the structural features of both phenylsulfonamides and carbamates, these hybrid molecules have emerged as promising candidates in drug discovery, targeting a range of therapeutic areas from enzyme inhibition to cancer therapy. This document will delve into their synthesis, mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their biological effects, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Scaffolding: The Phenylsulfonamide Carbamate Core

At their core, phenylsulfonamide carbamates are characterized by the presence of a phenylsulfonamide moiety (-SO₂NH-Ar) and a carbamate functional group (-O-CO-NR₂). This unique structural combination bestows upon them a distinct set of physicochemical properties that are crucial for their biological function. The sulfonamide group is a well-established pharmacophore found in a multitude of drugs, while the carbamate group, often considered a stable bioisostere of the peptide bond, can improve a molecule's ability to traverse cellular membranes.[1][2]

A Strategic Alliance in Drug Design: The Rationale for a Hybrid Scaffold

The deliberate fusion of phenylsulfonamide and carbamate functionalities into a single molecular entity is a strategic approach in medicinal chemistry. This design philosophy is predicated on the potential for achieving synergistic or additive pharmacological effects, thereby enhancing therapeutic efficacy. Sulfonamides are renowned for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Concurrently, the carbamate motif is integral to many therapeutic agents, most notably as potent inhibitors of cholinesterase enzymes.[1][5][6] The amalgamation of these two powerful pharmacophores opens up avenues for creating novel therapeutics with multi-target engagement or with enhanced potency and selectivity for a specific biological target.

Part 2: Synthesis of Phenylsulfonamide Carbamates

Constructing the Core: General Synthetic Pathways

The synthesis of phenylsulfonamide carbamates can be accomplished via several strategic routes. A prevalent methodology involves the coupling of a pre-formed phenylsulfonamide derivative with either a chloroformate or an isocyanate to introduce the carbamate functionality. An alternative pathway involves the reaction of a molecule already containing a carbamate group with a phenylsulfonyl chloride. The selection of the most appropriate synthetic strategy is often dictated by the commercial availability of starting materials and the specific substitution patterns desired in the final product.

Caption: A simplified workflow for the synthesis of phenylsulfonamide carbamates.

A Practical Blueprint: Detailed Synthetic Protocol

A frequently employed method for the synthesis of sulfonamide derivatives, which can then be converted to the target carbamates, is the reaction of a sulfonyl chloride with an amine in an aqueous medium, using sodium carbonate as a base to neutralize the hydrochloric acid byproduct.[7]

Protocol: A Two-Step Synthesis of a Phenylsulfonamide Carbamate Derivative

-

Step 1: Formation of the Phenylsulfonamide Intermediate. In a flask cooled to 0°C, dissolve the starting amine (e.g., an amino acid or a substituted aniline) (10 mmol) and sodium carbonate (12 mmol) in 50 mL of water. To this solution, add the phenylsulfonyl chloride (12 mmol) in portions over a 15-minute period with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Upon reaction completion, cool the mixture back to 0°C and acidify with 10% hydrochloric acid to precipitate the product.

-

Isolate the crude sulfonamide by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purify the intermediate by recrystallization from a suitable solvent mixture, such as ethyl acetate and n-hexane.

-

Step 2: Introduction of the Carbamate Moiety. Dissolve the purified phenylsulfonamide from the previous step in an appropriate anhydrous solvent. Add a suitable chloroformate or isocyanate in the presence of a non-nucleophilic base.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous workup by washing the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final phenylsulfonamide carbamate product using column chromatography on silica gel or by recrystallization to obtain a compound of high purity.

Note: This is a generalized protocol. The specific choice of reactants, solvents, bases, and purification techniques must be optimized for each target molecule.

Part 3: Unraveling the Biological Mechanisms of Action

The biological activities of phenylsulfonamide carbamates are diverse, with enzyme inhibition and anticancer effects being the most extensively investigated.

Precision Targeting: Enzyme Inhibition

Phenylsulfonamide carbamates have demonstrated significant inhibitory activity against several key enzyme families, most notably carbonic anhydrases and cholinesterases.

Mechanism of Action: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that are fundamental to numerous physiological processes. The primary mechanism of inhibition by phenylsulfonamides involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[8] This interaction displaces a crucial water molecule or hydroxide ion, thereby arresting the enzyme's catalytic cycle. The phenyl ring and its substituents, along with the carbamate "tail," can engage in additional interactions with hydrophobic and hydrophilic pockets in the active site, which significantly influences the inhibitor's potency and selectivity for different CA isoforms.[9]

Structure-Activity Relationships (SAR): The inhibitory profile of these compounds against various CA isoforms is finely tuned by the substitution patterns on both the phenyl ring and the carbamate group. For instance, the incorporation of hydrogen bond acceptors at the meta or para positions of the phenyl ring often enhances inhibitory potency by facilitating interactions with hydrophilic residues in the active site.[8] The "tail approach" to inhibitor design has proven particularly effective in achieving isoform selectivity by targeting unique subpockets within the active sites of different CAs.[9]

Mechanism of Action: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical serine hydrolases responsible for the degradation of the neurotransmitter acetylcholine. Carbamates function as pseudo-irreversible inhibitors of these enzymes.[10] The carbamate moiety is transferred to the catalytic serine residue in the active site, forming a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed with the natural substrate.[1] This leads to an accumulation of acetylcholine in the synapse, a therapeutic strategy employed in the management of Alzheimer's disease. The phenylsulfonamide portion of the molecule can interact with other regions of the enzyme, such as the peripheral anionic site, which can influence binding affinity and selectivity.[3]

Structure-Activity Relationships (SAR): The effectiveness of carbamate-based cholinesterase inhibitors is highly dependent on their structural fit within the enzyme's active site. The steric and electronic properties of the substituents on the carbamoyl group have a profound impact on the rate of decarbamoylation; bulkier substituents generally lead to a slower reactivation of the enzyme.[1] For phenylsulfonamide carbamates, modifications to the phenyl ring and the linker to the sulfonamide can be strategically employed to modulate selectivity between AChE and BChE.[3]

Caption: Mechanism of cholinesterase inhibition by phenylsulfonamide carbamates.

Combating Cancer: A Multifaceted Approach

The anticancer potential of phenylsulfonamide carbamates is an area of active research, with several promising mechanisms of action identified.

Certain novel sulfonamide-based anticancer agents have been shown to interfere with the normal progression of the cell cycle in tumor cells. For example, the compound E7070 has been observed to induce an accumulation of cells in the G0/G1 phase while reducing the proportion of cells in the S phase.[11][12] With prolonged exposure, an increase in the G2/M phase population can also be seen.[11] These effects are thought to be mediated through the inhibition of cyclin-dependent kinases (CDKs) and the modulation of key cell cycle regulatory proteins, including the retinoblastoma protein (pRb), various cyclins, p53, and the CDK inhibitor p21.[11]

There is evidence to suggest that some carbamate-containing compounds can inhibit the proteasome, a key cellular machinery for protein degradation. For instance, fenbendazole, a benzimidazole carbamate with structural similarities to some phenylsulfonamide carbamates, has demonstrated potent and selective growth-inhibitory effects against cancer cells by inhibiting proteasomal activity.[13] This inhibition leads to the accumulation of proteins that regulate apoptosis, such as cyclins, p53, and IκBα, which are normally targeted for degradation by the proteasome.[13] The buildup of these proteins can trigger programmed cell death in cancer cells.

Part 4: Essential Methodologies for Biological Evaluation

A robust assessment of the biological activity of phenylsulfonamide carbamates requires a suite of well-defined experimental protocols.

Quantifying Potency: In Vitro Carbonic Anhydrase Inhibition Assay

The stopped-flow CO₂ hydrase assay is a gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrases.

-

Reagents and Equipment: Purified CA isoenzyme, test compound stock solution (typically in DMSO), CO₂-saturated water, appropriate buffer (e.g., Tris-HCl), and a pH indicator. A stopped-flow spectrophotometer is required.

-

Experimental Procedure: a. Prepare a serial dilution of the test compound. b. In the stopped-flow instrument, rapidly mix the CO₂-saturated water with the buffer containing the CA enzyme and a specific concentration of the inhibitor. c. Monitor the ensuing pH change over time by observing the change in absorbance of the pH indicator. d. Determine the initial reaction rates from the linear portion of the kinetic traces. e. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor. f. Determine the IC₅₀ value by plotting the percentage of inhibition as a function of the logarithm of the inhibitor concentration. g. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Kₘ) are known.[6]

Assessing Neurological Potential: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely adopted colorimetric assay for measuring cholinesterase activity and inhibition.[14]

-

Reagents and Equipment: AChE or BChE enzyme solution, test compound stock solution, the appropriate substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a suitable buffer (e.g., phosphate buffer). A microplate reader is necessary.

-

Experimental Procedure: a. In the wells of a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the test compound. b. Add the enzyme solution to each well and pre-incubate for a defined period to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the substrate. d. Measure the increase in absorbance at 412 nm at regular time intervals. The rate of absorbance change is directly proportional to the cholinesterase activity. e. Calculate the percentage of inhibition for each concentration of the test compound. f. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][14]

Evaluating Anticancer Efficacy: Cell Viability and Cytotoxicity Assays

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Materials: A panel of relevant cancer cell lines, complete cell culture medium (containing fetal bovine serum), MTT solution, and dimethyl sulfoxide (DMSO).

-

Experimental Procedure: a. Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Expose the cells to a range of concentrations of the phenylsulfonamide carbamate for a predetermined duration (e.g., 24, 48, or 72 hours). c. Following the treatment period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells. d. Carefully remove the culture medium and add DMSO to each well to solubilize the formazan crystals. e. Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader. f. Calculate the percentage of cell viability for each treatment condition relative to untreated control cells. g. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Investigating Cell Cycle Effects: Flow Cytometric Analysis

Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle.

-

Materials: Cancer cell lines, the test compound, propidium iodide (PI) staining solution, RNase A, and a flow cytometer.

-

Experimental Procedure: a. Treat the cancer cells with the test compound, typically at its IC₅₀ concentration, for a specific time period. b. Harvest the cells, wash them with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol. c. Wash the fixed cells to remove the ethanol and resuspend them in a PI staining solution that also contains RNase A to prevent the staining of RNA. d. Incubate the cells in the dark to allow for DNA staining. e. Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[11]

Caption: A workflow for analyzing cell cycle effects using flow cytometry.

Part 5: The Therapeutic Horizon and Future Perspectives

Phenylsulfonamide carbamates represent a class of molecules with considerable therapeutic promise. Their demonstrated ability to inhibit crucial enzymes such as carbonic anhydrases and cholinesterases positions them as attractive candidates for developing treatments for glaucoma, edema, and neurodegenerative conditions like Alzheimer's disease.[3][15] Moreover, their emerging anticancer properties, mediated through diverse mechanisms including cell cycle disruption and proteasome inhibition, underscore their potential in the field of oncology.[11][16]

The future of research in this area will likely focus on the strategic structural optimization of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A more profound understanding of their molecular interactions with their biological targets will be paramount for the rational design of the next generation of phenylsulfonamide carbamate-based drugs. Ultimately, rigorous in vivo studies will be essential to translate the promising in vitro activity of these compounds into safe and effective therapeutic agents.

Part 6: References

-

PrepChem.com. Synthesis of phenyl N-[(N-(N-methyl N-methoxyaminosulfonyl)-N-methylamino)sulfonyl]carbamate. Available from: [Link].

-

Akazancioglu E, et al. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorg Chem. 2020;104:104279.

-